molecular formula C9H7ClN2O B187215 1(2H)-Phthalazinone, 4-chloro-2-methyl- CAS No. 40227-54-1

1(2H)-Phthalazinone, 4-chloro-2-methyl-

Cat. No. B187215
CAS RN: 40227-54-1
M. Wt: 194.62 g/mol
InChI Key: INENUUSXTXNSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Phthalazinone, 4-chloro-2-methyl- is a heterocyclic organic compound that has gained significant attention in the field of scientific research. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-chloro-2-methyl- is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been suggested that 1(2H)-Phthalazinone, 4-chloro-2-methyl- may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1(2H)-Phthalazinone, 4-chloro-2-methyl- has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, it has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1(2H)-Phthalazinone, 4-chloro-2-methyl- in lab experiments is its potent antitumor activity. This compound has been shown to exhibit cytotoxicity against a wide range of cancer cell lines, making it a valuable tool for the development of new anticancer agents. Additionally, it has been found to possess antibacterial, antifungal, and antiviral properties, making it a versatile compound for the study of infectious diseases.
However, one of the limitations of using 1(2H)-Phthalazinone, 4-chloro-2-methyl- in lab experiments is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 1(2H)-Phthalazinone, 4-chloro-2-methyl-. One potential direction is the development of new anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of 1(2H)-Phthalazinone, 4-chloro-2-methyl- and to identify its molecular targets.
Another potential direction is the study of the physicochemical properties of 1(2H)-Phthalazinone, 4-chloro-2-methyl- and its derivatives. This compound has been shown to possess interesting optical and electronic properties, making it a promising candidate for the development of novel electronic devices.
Conclusion
In conclusion, 1(2H)-Phthalazinone, 4-chloro-2-methyl- is a heterocyclic organic compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit potent antitumor activity, as well as antibacterial, antifungal, and antiviral properties. While there are limitations to its use in lab experiments, its diverse range of applications makes it a valuable tool for the study of various diseases. Further research is needed to fully understand the mechanism of action of 1(2H)-Phthalazinone, 4-chloro-2-methyl- and to identify its potential applications in various fields.

Synthesis Methods

1(2H)-Phthalazinone, 4-chloro-2-methyl- can be synthesized using various methods, including the reduction of 4-chloro-2-methylphthalic anhydride with hydrazine hydrate, the reaction of 4-chloro-2-methylphthalic acid with hydrazine hydrate, and the reaction of 4-chloro-2-methylphthalic acid with thionyl chloride and hydrazine hydrate. However, the most commonly used method for the synthesis of 1(2H)-Phthalazinone, 4-chloro-2-methyl- is the reaction of 4-chloro-2-methylphthalic anhydride with hydrazine hydrate in the presence of a catalyst such as zinc chloride.

Scientific Research Applications

1(2H)-Phthalazinone, 4-chloro-2-methyl- has been extensively studied for its diverse range of applications in various fields. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
In material science, 1(2H)-Phthalazinone, 4-chloro-2-methyl- has been used as a building block for the synthesis of various polymers and copolymers. It has also been incorporated into organic light-emitting diodes, organic field-effect transistors, and organic solar cells, demonstrating its potential application in the development of novel electronic devices.

properties

IUPAC Name

4-chloro-2-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-9(13)7-5-3-2-4-6(7)8(10)11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENUUSXTXNSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353373
Record name 1(2H)-Phthalazinone, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40227-54-1
Record name 1(2H)-Phthalazinone, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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